(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride
Overview
Description
NB-598 hydrochloride is a potent and competitive inhibitor of squalene epoxidase, an enzyme involved in the biosynthesis of cholesterol. This compound has been extensively studied for its ability to reduce cholesterol levels by inhibiting the conversion of squalene to 2,3-oxidosqualene, a key step in the cholesterol biosynthesis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
NB-598 hydrochloride is synthesized through a multi-step process involving the reaction of various organic compounds. The synthetic route typically involves the formation of a benzylamine derivative, which is then subjected to further chemical reactions to produce the final compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of NB-598 hydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
NB-598 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving NB-598 hydrochloride include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations occur .
Major Products Formed
The major products formed from the reactions of NB-598 hydrochloride depend on the specific reaction conditions and reagents used. These products can include various derivatives of the original compound, each with unique chemical and biological properties .
Scientific Research Applications
NB-598 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the biosynthesis of cholesterol and the role of squalene epoxidase in this process.
Biology: Employed in research on lipid metabolism and the regulation of cholesterol levels in cells.
Medicine: Investigated for its potential therapeutic applications in treating hypercholesterolemia and related cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cholesterol biosynthesis
Mechanism of Action
NB-598 hydrochloride exerts its effects by competitively inhibiting squalene epoxidase, an enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene in the cholesterol biosynthesis pathway. By inhibiting this enzyme, NB-598 hydrochloride reduces the production of cholesterol, leading to lower cholesterol levels in the body. The molecular targets and pathways involved include the farnesol pathway and the regulation of low-density lipoprotein (LDL) receptors .
Comparison with Similar Compounds
NB-598 hydrochloride is unique among squalene epoxidase inhibitors due to its high potency and selectivity. Similar compounds include:
Terbinafine: Another squalene epoxidase inhibitor, primarily used as an antifungal agent.
Naftifine: Similar to terbinafine, used in the treatment of fungal infections.
Butenafine: Another antifungal agent that inhibits squalene epoxidase.
Compared to these compounds, NB-598 hydrochloride is more selective for squalene epoxidase and has been shown to have a greater impact on cholesterol biosynthesis without affecting other lipid pathways .
Properties
IUPAC Name |
(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NOS2.ClH/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23;/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3;1H/b8-6+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXQLZXORYGXJN-WVLIHFOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClNOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599492 | |
Record name | (2E)-N-({3-[([3,3'-Bithiophen]-5-yl)methoxy]phenyl}methyl)-N-ethyl-6,6-dimethylhept-2-en-4-yn-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136719-25-0 | |
Record name | (2E)-N-({3-[([3,3'-Bithiophen]-5-yl)methoxy]phenyl}methyl)-N-ethyl-6,6-dimethylhept-2-en-4-yn-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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